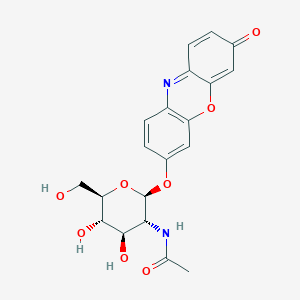
Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
Enzyme Substrate
Scientific Research Applications
Enzyme Analysis : Resorufinyl-glucopyranosides are potential substrates for β-glucosidase assays. Their hydrolysis by β-glucosidase yields products with high absorbance, making them valuable for sensitive enzyme analysis (Tokutake et al., 1990).
Synthetic Applications : This compound is used in the synthesis of various glycosides, contributing to the study of carbohydrate chemistry and the development of novel molecules with potential biological activity (Cai et al., 2009).
Glycopeptide Synthesis : It serves as a building block for the solid-phase synthesis of O-glycopeptides, which are important in the study of protein-glycan interactions and the development of glycoconjugate vaccines (Szábo et al., 1995).
Study of Glycosidases : It's utilized in the purification and characterization of glycosidases, enzymes crucial in carbohydrate metabolism and various biological processes (Bahl & Agrawal, 1968).
Antitumor Activities : Derivatives of 2-acetamido-2-deoxy-D-glucose, closely related to resorufinyl-glucopyranosides, have shown promising antitumor activities and are being explored for their potential in cancer therapy (Myszka et al., 2003).
Chromogenic Substrates in Assays : Resorufinyl-glucopyranosides are considered as potential chromogenic substrates for the rate-assay of enzymes like N-acetyl-β-D-glucosaminidase, aiding in biochemical research and diagnostics (Kasai & Yamaji, 1992).
Mechanism of Action
Target of Action
The primary target of Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is Peptidoglycan recognition protein 3 . This protein plays a crucial role in the immune response by recognizing peptidoglycans found in the cell walls of bacteria, leading to the activation of immune cells.
Mode of Action
It is believed to interact with its target protein, leading to changes in the protein’s activity
Biochemical Pathways
Given its target, it is likely involved in pathways related to the immune response, particularly those involving the recognition and response to bacterial infections .
Result of Action
Given its target, it is likely to modulate the immune response, particularly in the context of bacterial infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. Specific information on how these factors influence the action of this compound is currently lacking .
Biochemical Analysis
Cellular Effects
While specific cellular effects of Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside are not well documented, similar compounds have been shown to influence cellular function. For example, various 2-acetamido-2-deoxy-D-glucose analogs have been examined for their effects on the incorporation of D-[3H]glucosamine, [35S]sulfate, and L-[14C]leucine into cellular glycoconjugates .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. It is known that similar compounds can exhibit concentration-dependent effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is not well documented. Similar compounds have been found to localize in different cellular compartments. For example, HEXO1, a hexosaminidase, is a vacuolar protein, while HEXO2 and HEXO3 are mainly located at the plasma membrane .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(7-oxophenoxazin-3-yl)oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8/c1-9(24)21-17-19(27)18(26)16(8-23)30-20(17)28-11-3-5-13-15(7-11)29-14-6-10(25)2-4-12(14)22-13/h2-7,16-20,23,26-27H,8H2,1H3,(H,21,24)/t16-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMDDOHARTZNGH-LASHMREHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





